molecular formula C7H10N2O2 B074846 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one CAS No. 1197-04-2

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one

Cat. No.: B074846
CAS No.: 1197-04-2
M. Wt: 154.17 g/mol
InChI Key: DOZKGELCYBIBBZ-UHFFFAOYSA-N
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Description

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various fields such as chemistry, biology, and medicine. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their role in nucleic acids like DNA and RNA.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or inhibitor in biochemical assays.

    Medicine: Potential therapeutic applications due to its structural similarity to nucleic acid components.

    Industry: Use in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under controlled conditions. A common method might include the reaction of isopropylamine with a suitable diketone or ketoester, followed by cyclization and hydroxylation steps.

Industrial Production Methods

Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Use of reagents like halogens (chlorine, bromine) or alkylating agents.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-isopropylpyrimidin-4(3H)-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, influencing biochemical pathways. Its molecular targets could include nucleic acids or proteins, affecting processes like DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-methylpyrimidin-4(3H)-one
  • 6-Hydroxy-2-ethylpyrimidin-4(3H)-one
  • 6-Hydroxy-2-propylpyrimidin-4(3H)-one

Uniqueness

6-Hydroxy-2-isopropylpyrimidin-4(3H)-one is unique due to its specific isopropyl substitution, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

4-hydroxy-2-propan-2-yl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c1-4(2)7-8-5(10)3-6(11)9-7/h3-4H,1-2H3,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKGELCYBIBBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC(=CC(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350295
Record name AC1LDWNN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197-04-2
Record name AC1LDWNN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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